molecular formula C21H20ClN5O2 B609793 OXA-01 CAS No. 936889-68-8

OXA-01

货号 B609793
CAS 编号: 936889-68-8
分子量: 409.874
InChI 键: UXCAKZGNKOZXBM-HAQNSBGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OXA-01 is a low molecular weight, orally bioavailable compound . It is an inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase and exists in two complexes, mTORC1 and mTORC2 . OXA-01 inhibits the kinase activity of mTOR to block the activity of both mTORC1 and mTORC2 .


Molecular Structure Analysis

The molecular formula of OXA-01 is C21H20ClN5O2 . The exact mass is 409.13 and the molecular weight is 409.874 .


Physical And Chemical Properties Analysis

OXA-01 is a crystalline solid . It has a molecular weight of 409.9 . It is soluble up to 3mg/ml in DMSO and 1mg/ml in dimethyl formamide .

科学研究应用

  1. 肿瘤学:奥沙利铂(OXA)是第三代铂类药物,在结直肠癌的一线化疗中使用。然而,癌细胞可能对其产生耐药性。一项研究发现,结直肠癌细胞对这种耐药性是通过激活ATP结合盒药物转运蛋白ABCG2介导的,这会降低药物的细胞内浓度 (Hsu et al., 2018)

  2. 神经科学:促觉醒素A/杏仁核素-1(OXA/hcrt-1)在调节依赖多巴胺的神经元活动和行为中发挥作用。已经显示它选择性地促进对正性强化剂的动机,如可卡因或高脂食物,通过加强对腹侧腹侧丘脑区(VTA)的突触前谷氨酸输入 (Borgland et al., 2009)

  3. 药理学:在新型药物传递系统的开发中,奥沙利铂已被封装在叶酸共轭透明质酸包被的海藻酸盐纳米凝胶(F/HA/AL/OXA)中,以增强结直肠癌(HT29细胞系)的抗肿瘤和凋亡效力。这种方法显示出改善奥沙利铂的抗肿瘤活性的有希望的结果 (Movahedi Shad et al., 2019)

  4. 化学工程:奥沙酰胺(OXA)被研究其对复合固体火箭推进剂燃烧特性的影响。研究表明,OXA作用于燃烧过程的凝聚相和气相,影响燃烧速率压力指数 (Trache et al., 2015)

  5. 内分泌学:外源促觉醒素A对胃排空、血浆瘦素以及促觉醒素及其受体在肠道和胰腺中的分布的抑制作用已被研究。OXA似乎轻微影响人类胃排空的调节,并降低瘦素的血浆水平 (Ehrström et al., 2005)

安全和危害

OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of OXA-01 versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .

属性

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAKZGNKOZXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid

Citations

For This Compound
90
Citations
BL Falcon, S Barr, PC Gokhale, J Chou, J Fogarty… - Cancer research, 2011 - AACR
… and OSI-027 inhibited rapamycin-resistant sites on 4E-BP1, we hypothesized that OXA-01 … less in both tumor cells and vessels after OXA-01 for 7 days, but the reduction in tumor cells …
Number of citations: 121 aacrjournals.org
S Barr, S Russo, P Maresca, A Garton, A Crew… - Cancer Research, 2009 - AACR
… Here we show that OXA-01 effectively inhibited proliferation … OXA-01 enhanced the induction of apoptosis caused by … agents in combination with OXA-01 or rapamycin. In PTEN wt cell …
Number of citations: 0 aacrjournals.org
P Gokhale, S Bhagwat, A Crew, A Cooke, C Mantis… - Cancer Research, 2009 - AACR
… We believe this improved anti-tumor activity profile of OXA-01 … of OXA-01 and rapamycin on MDA-MB 231 tumor cell proliferation were determined in vivo by Ki67 staining. Only OXA-01 …
Number of citations: 0 aacrjournals.org
S Bhagwat, A Crew, P Gokhale, Y Yao, J Kahler… - Cancer Research, 2009 - AACR
… We have discovered OXA-01, a potent and selective small molecule mTOR kinase inhibitor that inhibits both mTORC1 and mTORC2, unlike rapamycin and its analogs that directly …
Number of citations: 0 aacrjournals.org
S Barr, BL Falcon, PC Ghokale, J Chou, J Fogarty… - Clinical Cancer …, 2012 - AACR
… , OXA-01 dramatically reduced VEGF production whereas rapamycin, was less effective. Interestingly, OXA-01… this regrowth was diminished by OXA-01 treatment but not with rapamycin. …
Number of citations: 0 aacrjournals.org
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… /mTORC2 inhibitor OXA-01 (a close … OXA-01, consistent with the direct action of this inhibitor on the mTOR catalytic protein rather than the FRB domain (Fig. 2C). Similarly, OXA-01 …
Number of citations: 209 aacrjournals.org
SV Bhagwat, J Kahler, Y Yao, P Maresca… - Assay and drug …, 2009 - liebertpub.com
… (A) mTORC1 and (B) mTORC2 IC 50 values of OXA-01, a potent and selective mTOR kinase … The mTORC1 and mTORC2 IC 50 values of OXA-01 were 0.029 and 0.006 μM, respectively…
Number of citations: 7 www.liebertpub.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Ejc Supplements, 2008 - infona.pl
250 ORAL OXA-01, a novel potent mTORC1/TORC2 kinase inhibitor, demonstrates broad spectrum antitumor activity in preclinical models of human cancer … 250 ORAL OXA-01, a …
Number of citations: 1 www.infona.pl
S Barr, S Russo, S Bhagwat, A Crew, K Iwata… - Ejc Supplements, 2008 - infona.pl
325 POSTER Erlotinib, an EGFR kinase inhibitor, sensitizes mesenchymal-like tumor cells to the actions of OXA-01, a selective non-macrolide inhibitor of mTORC1/mTORC2 … 325 …
Number of citations: 1 www.infona.pl
SV Bhagwat, AP Crew, PC Gokhale, A Cooke, J Kahler… - Ejc Supplements, 2008 - infona.pl
320 POSTER Cellular characterization of OXA-01, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor … 320 POSTER Cellular characterization of OXA-01, a potent …
Number of citations: 2 www.infona.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。